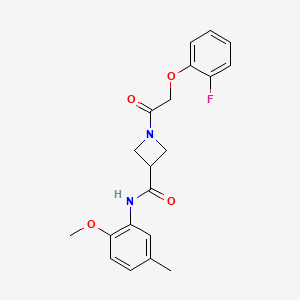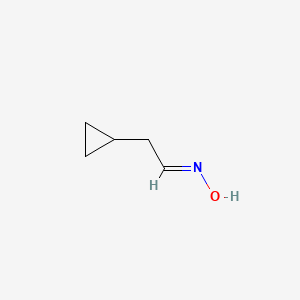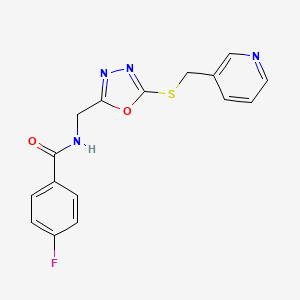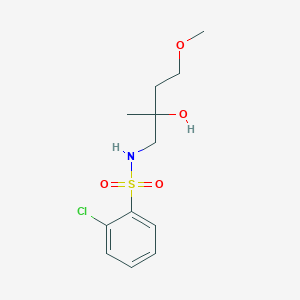
1-(2-(2-fluorophenoxy)acetyl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2-fluorophenoxy)acetyl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H21FN2O4 and its molecular weight is 372.396. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(2-fluorophenoxy)acetyl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2-fluorophenoxy)acetyl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Medicinal Chemistry Applications
Fluoro-substituted Compounds : Fluorine atoms are commonly introduced into pharmaceutical compounds to enhance their metabolic stability, lipophilicity, and bioavailability. The synthesis of fluoro-substituted pyrimidine derivatives, as seen in the discovery of selective Met kinase inhibitors, utilizes fluorine's unique properties to improve drug efficacy and selectivity (G. M. Schroeder et al., 2009). This approach highlights the significance of fluorinated compounds in drug development, suggesting potential research applications for the fluoro-substituted component of 1-(2-(2-fluorophenoxy)acetyl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide.
Azetidine Derivatives : Azetidine derivatives are of interest due to their biological activity and potential as building blocks in medicinal chemistry. The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid demonstrates the utility of azetidine derivatives in constructing complex molecules with potential pharmacological applications (Eva Van Hende et al., 2009). This research underlines the relevance of exploring azetidine-containing compounds for their possible use in drug design and development.
Cytotoxicity and Antipathogenic Activity
Cytotoxicity Studies : The investigation of new synthetic compounds for their cytotoxic activity against cancer cells is a significant area of research. Studies on novel pyrazolo[1,5-a]pyrimidines and their cytotoxic activity provide insights into the design and synthesis of compounds with potential anticancer properties (Ashraf S. Hassan et al., 2015). This suggests that compounds like 1-(2-(2-fluorophenoxy)acetyl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide could be studied for their cytotoxicity in similar research contexts.
Antipathogenic Activity : The development of new antimicrobial agents is crucial in addressing the challenge of antibiotic resistance. Research on thiourea derivatives and their antipathogenic activity highlights the importance of synthesizing and testing new compounds for their ability to inhibit bacterial growth (Carmen Limban et al., 2011). This area of research might be relevant for assessing the antipathogenic potential of complex molecules, including those with azetidine and fluoro-substituted components.
properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c1-13-7-8-18(26-2)16(9-13)22-20(25)14-10-23(11-14)19(24)12-27-17-6-4-3-5-15(17)21/h3-9,14H,10-12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZIZILLIUCNFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Bromophenyl)sulfonyl]-5-[4-(2,5-dimethylphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2460891.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2460892.png)
![N-(2-cyanoethyl)-N-ethyl-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide](/img/structure/B2460893.png)




![5-(2-Oxo-2-piperidin-1-ylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2460905.png)
![1-[(6-bromonaphthalen-2-yl)oxy]-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol](/img/structure/B2460907.png)
![8-(4-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)
![2-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2460910.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2460912.png)